Parasitic Enzyme Inhibition
1-(Thiophen-2-yl)piperazine demonstrates measurable affinity for a bifunctional dihydrofolate reductase-thymidylate synthase enzyme from a parasitic source with a reported inhibition constant (Ki) of 283 nM at pH 7.0 and 25°C [1]. While this potency is moderate, it establishes a baseline for its direct activity and provides a quantifiable benchmark for comparison against more complex derivatives. For instance, the parent compound's activity is significantly lower than optimized thienylpiperazine derivatives which can achieve nanomolar or sub-nanomolar affinity for other targets like the 5-HT1A receptor [2].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 283 nM |
| Comparator Or Baseline | Optimized benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivative |
| Quantified Difference | Comparator achieves Ki = 20 nM for 5-HT1A receptor [2] |
| Conditions | In vitro enzyme assay at pH 7.0, 25°C (Target compound); Radioligand binding assay for 5-HT1A receptor (Comparator) |
Why This Matters
This data provides a crucial reference point for SAR studies, confirming the core scaffold has inherent biological activity that can be optimized.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Bifunctional dihydrofolate reductase-thymidylate synthase. Retrieved from bdb8.ucsd.edu View Source
- [2] Pessoa-Mahana, H., et al. (2012). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Retrieved from staging.europepmc.org View Source
